![molecular formula C22H30O7Si B14349880 (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone CAS No. 98460-22-1](/img/structure/B14349880.png)
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone: is a complex organic compound that features both phenolic and silane functional groups This compound is of interest due to its unique structural properties, which combine the reactivity of phenolic hydroxyl groups with the versatility of silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone typically involves a multi-step process. One common method starts with the preparation of the phenolic component, followed by the introduction of the silane group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or chromatography, are essential to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenolic hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols under appropriate conditions.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or ethers.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone is used as a precursor for the synthesis of advanced materials, including polymers and composites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology: The compound’s phenolic groups make it a potential candidate for biological applications, such as enzyme inhibitors or antioxidants. Its ability to interact with biological molecules can be exploited in drug design and development.
Medicine: In medicine, the compound’s reactivity and functional groups can be utilized to develop new therapeutic agents. Its potential antioxidant properties may be beneficial in treating oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in
Propriétés
Numéro CAS |
98460-22-1 |
|---|---|
Formule moléculaire |
C22H30O7Si |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
(2,4-dihydroxyphenyl)-[4-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O7Si/c1-4-27-30(28-5-2,29-6-3)15-7-14-26-19-11-8-17(9-12-19)22(25)20-13-10-18(23)16-21(20)24/h8-13,16,23-24H,4-7,14-15H2,1-3H3 |
Clé InChI |
RGMSQVLTXMCSNZ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
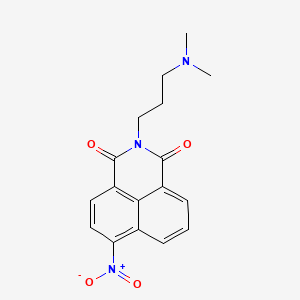
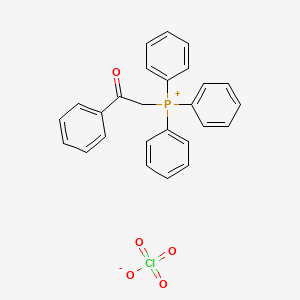
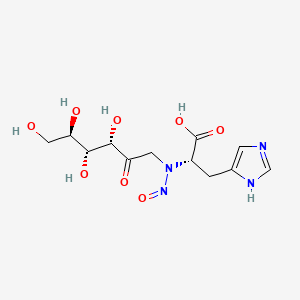
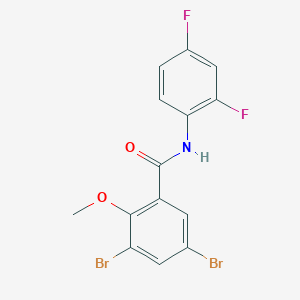
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
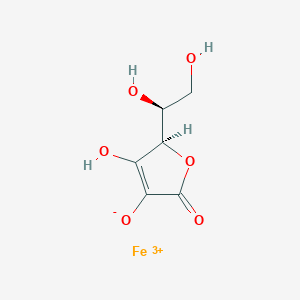


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)


